molecular formula C12H12ClN3 B1345050 N-benzyl-6-chloro-2-methylpyrimidin-4-amine CAS No. 1017783-05-9

N-benzyl-6-chloro-2-methylpyrimidin-4-amine

Cat. No.: B1345050
CAS No.: 1017783-05-9
M. Wt: 233.69 g/mol
InChI Key: DQWLCWLYMHHQSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “N-benzyl-6-chloro-2-methylpyrimidin-4-amine” is 1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16). This code provides a specific description of the molecule’s structure .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 63 - 69°C .

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

Research on benzidine analogues, including benzidine-based dyes, has shown a correlation between the structural modifications of these compounds and their mutagenic and carcinogenic potential. Modifications such as the addition of halogen, methyl, or methoxy groups impact their activity in biological systems. For instance, compounds with halogen or nitro groups exhibit direct-acting mutagenicity, while complexation with metal ions or the addition of a sulfonic acid moiety can decrease mutagenicity (Chung, Chen, & Claxton, 2006).

Role in Polymer Curing and Biomedical Applications

Benzidine analogues and related compounds play a significant role in the curing of acrylic resins, including dental resins and bone cements. The study by Vázquez, Levenfeld, & Román (1998) discusses the effect of tertiary aromatic amines as accelerators in the polymerization process, highlighting the impact of temperature on curing parameters and the potential for thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).

Environmental and Health Impacts

The presence of benzidine and its analogues in the environment raises concerns regarding their potential health impacts, particularly in relation to bladder cancer susceptibility. Studies have shown that the slow acetylator phenotype of the N-acetyltransferase 2 enzyme may increase the risk of bladder cancer upon exposure to aromatic amines, suggesting a genetic predisposition to the carcinogenic effects of these compounds (Golka, Prior, Blaszkewicz, & Bolt, 2002).

Synthesis and Structural Properties

The synthesis and structural characterization of novel compounds, including those related to N-benzyl-6-chloro-2-methylpyrimidin-4-amine, are essential for understanding their potential applications. For example, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of reactions involving chloral with amines, leading to a variety of products with potential biological activity (Issac & Tierney, 1996).

Safety and Hazards

The safety information for “N-benzyl-6-chloro-2-methylpyrimidin-4-amine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-benzyl-6-chloro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLCWLYMHHQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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